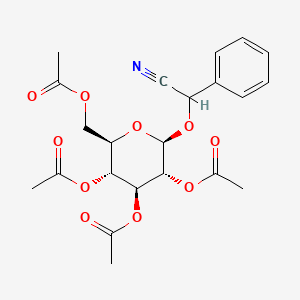

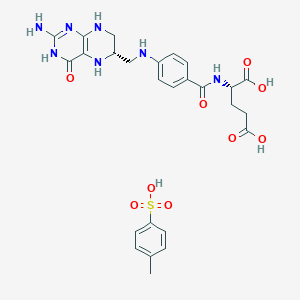

![molecular formula C18H20FN5O5 B1147182 2-[2-(4-氟苯基)乙氧基]腺苷 CAS No. 131865-85-5](/img/structure/B1147182.png)

2-[2-(4-氟苯基)乙氧基]腺苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(4-Fluorophenyl)ethoxy]adenosine (F-P-EA) is an adenosine analog that has been studied for its potential therapeutic applications in various diseases. F-P-EA is a synthetic compound that has been studied for its potential in modulating the activity of the adenosine A2A receptor, which is involved in numerous physiological and biochemical processes. F-P-EA has been studied for its potential to treat a variety of diseases, including cancer, cardiovascular diseases, and neurological disorders.

科学研究应用

羟基保护

2-[(4-氟苯基)磺酰基]乙氧基羰基 (Fsec) 基团,其结构与 2-[2-(4-氟苯基)乙氧基]腺苷 相似,已被设计、合成和评估用于羟基保护 {svg_1}. 该基团用于保护 4-氟苄醇,收率很高 {svg_2}. Fsec 基团在酸性条件下稳定,可在温和碱性条件下裂解 {svg_3}.

在碳水化合物化学中的应用

Fsec 基团已用于碳水化合物化学,特别是在糖缀合物的合成中 {svg_4}. 它用于保护半乳糖构建块中不反应的 4-OH,该构建块随后用于合成 6-氨基己基半乳糖苷 {svg_5}.

在固相合成中的应用

Fsec 基团已应用于固相合成,简化了合成过程,因为每个反应步骤后仅需进行过滤 {svg_6}. 直到最终目标化合物从树脂上裂解后才进行更彻底的纯化 {svg_7}.

三效 PPARα、-γ 和 -δ 激动剂

一种结构类似于 2-[2-(4-氟苯基)乙氧基]腺苷 的化合物,即 3-(2-乙基-4-{2-[2-(4-氟苯基)-5-甲基恶唑-4-基]乙氧基}苯基)丙酸,已被设计和合成作为三效 PPARα、-γ 和 -δ 激动剂 {svg_8}. 该化合物具有有效的 PPARα、-γ 和 -δ 激动剂三重作用,其 EC50 分别为 0.029、0.013 和 0.029 µM {svg_9}.

恶唑环的合成

恶唑环的合成是上述 PPARα、-γ 和 -δ 激动剂合成路线中的关键步骤 {svg_10}. 该过程从市售的 3-氧代戊酸甲酯和 3-羟基苯乙酮开始,以 32% 的总收率得到目标化合物 {svg_11}.

作用机制

Target of Action

The primary target of 2-[2-(4-Fluorophenyl)ethoxy]adenosine is the adenosine A2 receptor . This receptor plays a crucial role in many biological functions, including inflammatory responses, neurotransmission, and regulation of coronary blood flow.

Mode of Action

2-[2-(4-Fluorophenyl)ethoxy]adenosine acts as an agonist for the adenosine A2 receptor . This means it binds to this receptor and activates it, triggering a series of intracellular events.

生化分析

Biochemical Properties

As an adenosine A2 receptor agonist, 2-[2-(4-Fluorophenyl)ethoxy]adenosine interacts with adenosine A2 receptors, a type of protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the binding of the compound to the receptor, which can influence the activity of the receptor and subsequently alter various biochemical processes.

Cellular Effects

The effects of 2-[2-(4-Fluorophenyl)ethoxy]adenosine on cells are largely mediated through its interaction with adenosine A2 receptors . By acting as an agonist, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[2-(4-Fluorophenyl)ethoxy]adenosine involves its binding to adenosine A2 receptors . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(4-Fluorophenyl)ethoxy]adenosine involves the conversion of 2,6-dichloropurine riboside to 2-chloroadenosine, which is then reacted with 4-fluorophenethyl alcohol to obtain 2-[2-(4-Fluorophenyl)ethoxy]adenosine.", "Starting Materials": [ "2,6-dichloropurine riboside", "4-fluorophenethyl alcohol", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2,6-dichloropurine riboside to 2-chloroadenosine", "2,6-dichloropurine riboside is reacted with sodium hydride in DMF to obtain 2-chloroadenosine.", "Step 2: Preparation of 4-fluorophenethyl alcohol", "Chloroacetyl chloride is reacted with triethylamine and acetic acid in methanol to obtain 4-fluorophenethyl acetate.", "4-fluorophenethyl acetate is then hydrolyzed with sodium bicarbonate to obtain 4-fluorophenethyl alcohol.", "Step 3: Synthesis of 2-[2-(4-Fluorophenyl)ethoxy]adenosine", "2-chloroadenosine is reacted with 4-fluorophenethyl alcohol in DMF to obtain 2-[2-(4-Fluorophenyl)ethoxy]adenosine.", "The product is then purified using ethyl acetate and water." ] } | |

| 131865-85-5 | |

分子式 |

C18H20FN5O5 |

分子量 |

405.4 g/mol |

IUPAC 名称 |

(2R,3S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |

InChI 键 |

WJXSIJUIBOTFHQ-OVHGWZCWSA-N |

手性 SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)F |

SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |

规范 SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |

同义词 |

FPEA; |

产品来源 |

United States |

Q1: How selective is FPEA for A2 adenosine receptors compared to A1 receptors in vivo?

A1: The research by Barrett et al. [] demonstrates that FPEA exhibits significant selectivity for A2 adenosine receptors over A1 receptors in vivo. In their study using anesthetized, vagotomized rats, FPEA was found to be at least 200-fold more potent at activating A2 receptors (measured by hindquarter vasodilation) compared to A1 receptors (measured by bradycardia). [] This suggests that FPEA preferentially binds to and activates A2 receptors at much lower concentrations than those required to elicit a response from A1 receptors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

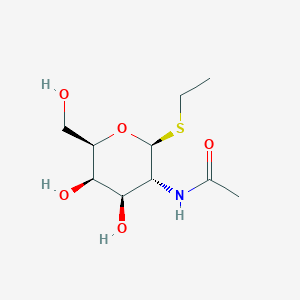

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)